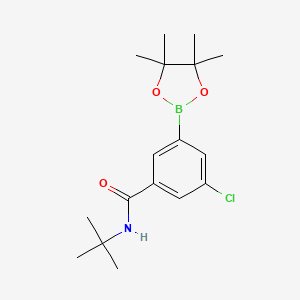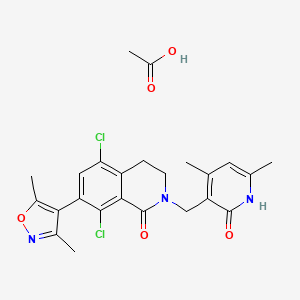![molecular formula C9H17NO2 B1485494 1-[trans-2-Hydroxycyclobutyl]pipéridin-4-ol CAS No. 2146167-66-8](/img/structure/B1485494.png)
1-[trans-2-Hydroxycyclobutyl]pipéridin-4-ol
Vue d'ensemble
Description
1-[trans-2-Hydroxycyclobutyl]piperidin-4-ol is a compound that contains a piperidine core, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent years due to their importance in drug design . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A series of novel piperidin-4-ol derivatives have been synthesized and evaluated for potential treatment of HIV .Molecular Structure Analysis
The molecular structure of 4-Hydroxypiperidine, a similar compound, has been studied, including its vibrational spectra, NBO, and UV-spectral analysis . The compounds with a substituted 4-piperidinol core have been found to be potent antagonists of the human H (3) receptor .Chemical Reactions Analysis
Piperidines have been involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . In addition, one-pot synthesis of certain piperidin-4-one derivatives using greener deep eutectic solvent media has been reported .Applications De Recherche Scientifique
Synthèse des dérivés de pipéridine
Les dérivés de pipéridine jouent un rôle crucial dans l'industrie pharmaceutique, servant de blocs de construction pour divers médicaments. Le composé “1-[trans-2-Hydroxycyclobutyl]pipéridin-4-ol” peut être utilisé dans des réactions intra- et intermoléculaires pour synthétiser une large gamme de dérivés de pipéridine, y compris les pipéridines substituées, les spiropipéridines, les pipéridines condensées et les pipéridinones . Ces dérivés sont largement utilisés dans plus de vingt classes de produits pharmaceutiques et d'alcaloïdes.
Applications pharmacologiques
L'importance pharmacologique des dérivés de pipéridine est bien documentée. “this compound” présente des applications potentielles dans le développement de nouveaux médicaments en raison de sa flexibilité structurale et de son adaptabilité fonctionnelle. Il peut être un précurseur de composés ayant des activités biologiques variées, jouant un rôle important dans la découverte et l'évaluation de médicaments potentiels contenant la fraction pipéridine .
Recherche sur le traitement du VIH
Ce composé a été exploré pour son efficacité dans le traitement du VIH. Les dérivés de pipéridin-4-ol, y compris “this compound”, ont été synthétisés et évalués pour leur potentiel en tant qu'antagonistes du CCR5, qui sont cruciaux dans le processus d'entrée du VIH-1 dans les cellules. Le développement de nouveaux antagonistes du CCR5 utilisant ce composé pourrait conduire à des traitements efficaces contre le VIH-1 .
Blocage du récepteur des chimiokines CCR5
Au-delà du traitement du VIH, le blocage du récepteur des chimiokines CCR5 a des implications plus larges. Les dérivés de “this compound” peuvent être conçus pour cibler le CCR5, offrant une stratégie thérapeutique pour les maladies où le CCR5 joue un rôle. Cela inclut certaines maladies auto-immunes et certains cancers où le CCR5 est impliqué dans la progression de la maladie .
Applications de la chimie verte
Les dérivés du composé peuvent être synthétisés à l'aide d'approches de chimie plus vertes, telles que les milieux de solvants eutectiques profonds. Cela s'aligne sur les principes de la chimie verte, visant à réduire l'impact environnemental de la synthèse chimique. “this compound” peut contribuer au développement de processus de fabrication pharmaceutique plus durables .
Conception et découverte de médicaments
Les caractéristiques structurales de “this compound” en font un échafaudage attrayant pour la conception de médicaments. Sa polyvalence permet la création d'un éventail diversifié de composés ayant des activités pharmacologiques potentielles. Les chercheurs peuvent exploiter ce composé dans la conception et la synthèse de nouveaux médicaments ayant une efficacité accrue et des effets secondaires réduits .
Mécanisme D'action
- CCR5 plays a crucial role in the process of HIV-1 entry into host cells. Cells that do not express CCR5 cannot be infected by macrophagetropic (R5) HIV-1 strains .
- Interestingly, individuals with a homozygous CCR5Δ32 mutation are resistant to R5-tropic HIV-1 infection, while heterozygotes progress more slowly to AIDS and respond better to treatment .
Target of Action
Mode of Action
Safety and Hazards
Orientations Futures
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is potential for future research and development in this area.
Analyse Biochimique
Biochemical Properties
1-[trans-2-Hydroxycyclobutyl]piperidin-4-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the chemokine receptor CCR5, which is part of the seven transmembrane G-protein coupled receptor family . This interaction is significant as CCR5 is essential in the process of HIV-1 entry into cells. The compound’s interaction with CCR5 involves a strong salt-bridge interaction due to the presence of a basic nitrogen atom in its structure .
Cellular Effects
1-[trans-2-Hydroxycyclobutyl]piperidin-4-ol influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. Specifically, its interaction with CCR5 can inhibit the entry of HIV-1 into cells, thereby affecting the viral replication process
Molecular Mechanism
The molecular mechanism of 1-[trans-2-Hydroxycyclobutyl]piperidin-4-ol involves its binding interactions with biomolecules. As mentioned, it binds to the CCR5 receptor, inhibiting its function and preventing HIV-1 entry into cells . This inhibition is achieved through a strong salt-bridge interaction between the basic nitrogen atom in the compound and the receptor. Additionally, the compound’s structure allows it to interact with other lipophilic groups in the receptor, enhancing its inhibitory effect .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[trans-2-Hydroxycyclobutyl]piperidin-4-ol have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to a decrease in its efficacy . Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound.
Dosage Effects in Animal Models
The effects of 1-[trans-2-Hydroxycyclobutyl]piperidin-4-ol vary with different dosages in animal models. At lower doses, the compound has been observed to have therapeutic effects, such as inhibiting HIV-1 entry into cells . At higher doses, toxic or adverse effects may occur, highlighting the importance of determining the optimal dosage for therapeutic use. Threshold effects and dose-response relationships need to be thoroughly investigated to ensure the compound’s safety and efficacy.
Metabolic Pathways
1-[trans-2-Hydroxycyclobutyl]piperidin-4-ol is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s interaction with CCR5 and other biomolecules can affect the overall metabolic state of the cell
Subcellular Localization
1-[trans-2-Hydroxycyclobutyl]piperidin-4-ol’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are crucial for the compound’s interaction with its target biomolecules and its overall efficacy.
Propriétés
IUPAC Name |
1-[(1R,2R)-2-hydroxycyclobutyl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c11-7-3-5-10(6-4-7)8-1-2-9(8)12/h7-9,11-12H,1-6H2/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKSQDLXYUKFEM-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1N2CCC(CC2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1N2CCC(CC2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[(2H-1,3-benzodioxol-5-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485411.png)
![1-[trans-2-Hydroxycyclobutyl]piperidine-4-carbonitrile](/img/structure/B1485412.png)
![(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine dihydrochloride](/img/structure/B1485413.png)
![2-{1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1485416.png)
![3-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1485418.png)
![[1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1485419.png)

![methyl({3-[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1485423.png)
![{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}methanamine](/img/structure/B1485424.png)
![methyl(3-{1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}propyl)amine](/img/structure/B1485426.png)
![1-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1485428.png)
![3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1485429.png)


